The synthesis of N,N-Dimethyl-histidine typically involves the methylation of L-histidine. The most common methods include:
The reaction conditions are crucial for achieving high yields and purity. Typically, the reaction mixture is stirred for several hours at room temperature, followed by purification steps such as crystallization or chromatography to isolate N,N-Dimethyl-histidine from unreacted starting materials and other by-products.
N,N-Dimethyl-histidine features a unique molecular structure that includes an imidazole ring with two methyl groups attached to the nitrogen atoms. This structural modification significantly influences its chemical behavior and biological activity.
N,N-Dimethyl-histidine can undergo various chemical reactions:
The choice of reagents and conditions plays a vital role in determining the outcome of these reactions. For example, oxidation reactions typically require acidic conditions, while reduction processes may necessitate anhydrous environments to prevent hydrolysis.
The mechanism of action for N,N-Dimethyl-histidine primarily relates to its role as an amino acid analog in biochemical pathways. Due to its structural similarity to histidine, it can interact with enzymes and proteins that utilize histidine residues for catalysis or binding. This interaction may modulate enzyme activity or influence protein conformation, thereby affecting various metabolic processes.
Relevant data indicates that N,N-Dimethyl-histidine has a high purity level (≥ 95% by NMR) when properly synthesized and purified .
N,N-Dimethyl-histidine has several scientific uses:
N,N-Dimethyl-histidine (also termed α-N,N-dimethylhistidine) is biosynthesized through sequential methyl group transfers to the α-amino nitrogen of L-histidine. This transformation is catalyzed by histidine-α-N-methyltransferase, a single enzyme identified in Neurospora crassa that mediates all three methylation steps (histidine → α-N-methylhistidine → α-N,N-dimethylhistidine → hercynine). The enzyme exhibits absolute specificity for S-adenosylmethionine (SAM) as the methyl donor and operates via a processive mechanism without releasing intermediates [9].
Structural studies reveal that methylation proceeds through an S~N~2 nucleophilic attack by the histidine α-amino group on the electrophilic methyl group of SAM. The enzyme’s active site accommodates progressively methylated substrates through conformational changes that reposition the substrate after each methylation event. Key catalytic residues facilitate deprotonation of the α-amino group, enhancing its nucleophilicity for methyl transfer [5] [9]. The reaction sequence is summarized below:
Methylation Pathway:L-Histidine + SAM → α-N-Methylhistidine + SAHα-N-Methylhistidine + SAM → N,N-Dimethyl-histidine + SAHN,N-Dimethyl-histidine + SAM → Hercynine (α-N,N,N-trimethylhistidine) + SAH
Table 1: Key Histidine Derivatives in Methylation Pathways
Compound | Systematic Name | Molecular Formula | Role in Pathways |
---|---|---|---|
N,N-Dimethyl-histidine | α-N,N-Dimethyl-L-histidine | C~8~H~13~N~3~O~2~ | Intermediate in hercynine biosynthesis |
Hercynine | α-N,N,N-Trimethylhistidine | C~9~H~15~N~3~O~2~ | Ergothioneine precursor |
Ergothioneine | 2-Mercapto-N,N,N-trimethylhistidine | C~9~H~15~N~3~O~2~S | Antioxidant end-product |
Table 2: Enzymatic Parameters of Histidine Methylation
Substrate | K~m~ (μM) | V~max~ (nmol/min/mg) | Catalytic Efficiency (k~cat~/K~m~) |
---|---|---|---|
L-Histidine | 58 ± 4 | 120 ± 8 | 2.07 |
α-N-Methylhistidine | 62 ± 5 | 115 ± 7 | 1.85 |
N,N-Dimethyl-histidine | 75 ± 6 | 105 ± 6 | 1.40 |
N,N-Dimethyl-histidine serves as the direct precursor for hercynine (trimethylhistidine), the betaine intermediate essential for ergothioneine biosynthesis. In actinobacteria and fungi, hercynine undergoes sulfurization via the enzyme EgtB, an iron(II)-dependent sulfoxide synthase that catalyzes C–S bond formation at the C2 position of the imidazole ring. This reaction utilizes γ-glutamylcysteine as a sulfur donor, yielding S-(β-amino-β-carboxyethyl)hercynine sulfoxide, which is subsequently hydrolyzed by EgtC and cleaved by PLP-dependent lyase EgtE to form ergothioneine [2] [7] [9].
Notably, the methylation status of histidine dictates sulfurization regioselectivity:
Metabolic flux analysis (MFA) quantifies carbon and nitrogen allocation through pathways involving histidine derivatives. In Mycobacterium smegmatis, ¹³C-tracer studies demonstrate that:
Dynamic MFA in neutrophil-like HL-60 cells shows that histidine catabolism increases 2.3-fold during immune activation, correlating with upregulated methyltransferase expression. This rewiring diverts histidine toward hercynine and ergothioneine to bolster antioxidant defenses [8].
Table 3: Metabolic Flux Distribution in Histidine Pathways
Metabolic Reaction | Flux (mmol/gDCW/h) | Condition |
---|---|---|
Histidine → N,N-Dimethyl-histidine | 0.12 ± 0.02 | Standard |
Histidine → N,N-Dimethyl-histidine | 0.31 ± 0.05 | Oxidative stress |
N,N-Dimethyl-histidine → Hercynine | 0.11 ± 0.01 | Standard |
Hercynine → Ergothioneine | 0.09 ± 0.02 | Standard |
Stable isotope labeling resolves kinetic bottlenecks in histidine methylation pathways:
For ergothioneine pathway intermediates, hercynine-d~3~ (deuterated at methyl groups) is enzymatically converted to ergothioneine-d~3~, enabling LC-MS detection of transient sulfoxide intermediates. Chiral ¹³C-cysteine further distinguishes between δ- vs. ε-sulfurization routes in OvoA vs. EgtB enzymes [2].
Positional isotopomer analysis of N,N-Dimethyl-histidine extracted from Neurospora crassa grown on [1-¹³C]-glucose confirms:
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